molecular formula C15H16N4O3 B2849137 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1226450-97-0

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2849137
CAS No.: 1226450-97-0
M. Wt: 300.318
InChI Key: SPCZBNMMRWGTGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a synthetic organic compound that features a complex structure incorporating multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable diketone, such as acetylacetone, and reacting it with hydrazine hydrate to form 3,5-dimethyl-1H-pyrazole.

    Alkylation: The pyrazole is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethylamine side chain.

    Isoxazole Formation: The furan ring is functionalized to introduce the isoxazole moiety. This can be achieved by reacting furfural with hydroxylamine to form the isoxazole ring.

    Coupling Reaction: Finally, the pyrazole derivative is coupled with the isoxazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The isoxazole ring can be reduced to form corresponding amines.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines derived from the isoxazole ring.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structure.

    Materials Science:

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptor sites, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(pyridin-2-yl)isoxazole-3-carboxamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is unique due to the combination of its pyrazole, furan, and isoxazole rings, which confer specific electronic and steric properties that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-10-8-11(2)19(17-10)6-5-16-15(20)12-9-14(22-18-12)13-4-3-7-21-13/h3-4,7-9H,5-6H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCZBNMMRWGTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=NOC(=C2)C3=CC=CO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.